molecular formula C13H21NO2 B6015956 N,N-di(butan-2-yl)furan-2-carboxamide

N,N-di(butan-2-yl)furan-2-carboxamide

Cat. No.: B6015956
M. Wt: 223.31 g/mol
InChI Key: OQKUNEVEBXTPQE-UHFFFAOYSA-N
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Description

N,N-di(butan-2-yl)furan-2-carboxamide (CAS: 91424-88-3) is a furan-2-carboxamide derivative with two branched alkyl substituents (butan-2-yl groups) attached to the amide nitrogen. Its molecular formula is C₁₈H₂₉NO, with a molecular weight of 275.43 g/mol . The compound’s structure combines a planar furan ring with a carboxamide group, where the bulky butan-2-yl substituents influence steric and electronic properties.

Properties

IUPAC Name

N,N-di(butan-2-yl)furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2/c1-5-10(3)14(11(4)6-2)13(15)12-8-7-9-16-12/h7-11H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKUNEVEBXTPQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N(C(C)CC)C(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-di(butan-2-yl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with butan-2-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane (DCM) and a catalyst such as 4-dimethylaminopyridine (DMAP) to enhance the reaction rate and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Comparison with Similar Compounds

Key Observations:
  • Aryl groups (e.g., nitrophenyl, bromophenyl) introduce polarity and π-stacking capabilities .
  • Synthesis : Most compounds are synthesized via amidation of furan-2-carbonyl chloride with amines or via cross-coupling reactions (e.g., Suzuki-Miyaura for aryl derivatives) .
  • Conformational Flexibility : Bulky substituents (e.g., tert-butyl) restrict rotational freedom, while smaller groups (e.g., methyl) allow greater conformational flexibility .

Physicochemical Properties

  • Solubility : Alkyl-substituted derivatives (e.g., N,N-di(butan-2-yl)) are expected to have lower water solubility compared to nitro- or bromo-substituted analogs due to increased hydrophobicity .
  • Melting Points : Aryl-substituted compounds (e.g., N-(2-nitrophenyl)) exhibit higher melting points (388 K) due to strong intermolecular interactions (e.g., hydrogen bonding), whereas alkyl derivatives likely have lower melting points .
  • Crystallography : N-(2-Nitrophenyl)furan-2-carboxamide forms helical chains via C–H⋯O interactions, whereas alkyl-substituted analogs may adopt less ordered structures dominated by van der Waals forces .

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